2-((3,5-Dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
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Overview
Description
2-((3,5-Dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a dichlorophenyl group, an amino group, an oxoethyl group, and a methylthio group attached to a nicotinate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves the reaction of 3,5-dichloroaniline with ethyl 2-(methylthio)nicotinate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as pyridine, at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amino group of 3,5-dichloroaniline attacks the carbonyl carbon of ethyl 2-(methylthio)nicotinate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-((3,5-Dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like nitrating agents or halogenating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-((3,5-Dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((3,5-Dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol
- 2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol
- N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
Uniqueness
2-((3,5-Dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H12Cl2N2O3S |
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Molecular Weight |
371.2 g/mol |
IUPAC Name |
[2-(3,5-dichloroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H12Cl2N2O3S/c1-23-14-12(3-2-4-18-14)15(21)22-8-13(20)19-11-6-9(16)5-10(17)7-11/h2-7H,8H2,1H3,(H,19,20) |
InChI Key |
ZPKIGMLSKIRRNG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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